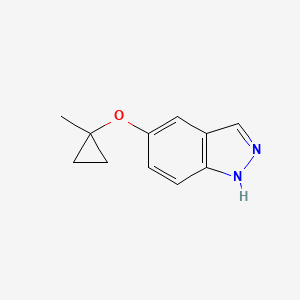

5-(1-甲基环丙氧基)-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗菌活性

5-(1-甲基环丙氧基)-1H-吲唑作为吲唑类的一部分,有助于抗菌剂的开发。对吲唑衍生物的研究表明,它们能有效抑制 S-腺苷同型半胱氨酸/甲硫腺苷 (SAH/MTA) 核苷水解酶,展示出广谱抗菌活性 (Li 等,2003)。

药用价值

吲唑,包括 5-(1-甲基环丙氧基)-1H-吲唑等衍生物,在药物化学中至关重要。它们展示出广泛的生物和药物应用,例如抗菌、抗抑郁、抗炎、抗高血压和抗癌特性 (Gaikwad 等,2015)。

分子药理学

吲唑衍生物由于其多样的生物活性而在药物研究中很突出。它们在合成 FDA 批准的用于各种治疗的药物(包括癌症和慢性炎症)中发挥着重要作用。这些化合物的合成、反应性和生物学特性受其互变异构影响 (Mal 等,2022)。

抗菌和抗真菌特性

吲唑化合物,例如 5-(1-甲基环丙氧基)-1H-吲唑,已证明具有抗菌和抗真菌剂的功效。它们对各种细菌菌株和真菌感染表现出强效作用,突出了它们在开发新的抗菌药物中的重要性 (Panda 等,2022)。

治疗应用

吲唑衍生物是开发新型治疗剂的关键。它们具有显着的抗癌和抗炎活性,并用于治疗涉及蛋白激酶和神经变性的疾病。吲唑骨架由于其潜在的治疗价值而在药理学发展中至关重要 (Denya 等,2018)。

免疫治疗潜力

取代的 1H-吲唑,包括 5-(1-甲基环丙氧基)-1H-吲唑等衍生物,已被确定为免疫抑制酶吲哚胺 2,3-双加氧酶 1 (IDO1) 的有效抑制剂,表明它们在免疫治疗应用中的潜力 (Pradhan 等,2017)。

神经系统疾病治疗

吲唑参与多种生物和酶促过程,对帕金森病和阿尔茨海默病等神经系统疾病表现出有效的活性。它们的机制包括抑制单胺氧化酶和激酶酶,突出了它们在治疗神经系统疾病中的重要性 (Pal & Sahu,2022)。

作用机制

Target of Action

The primary target of 5-(1-methylcyclopropoxy)-1H-indazole, also known as MLi-2, is the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that plays a significant role in several cellular processes, including vesicle trafficking, autophagy, and mitochondrial function .

Mode of Action

5-(1-methylcyclopropoxy)-1H-indazole interacts with its target, LRRK2, by inhibiting its kinase activity . This inhibition is achieved through the compound’s exceptional potency in a purified LRRK2 kinase assay in vitro . The interaction results in the dephosphorylation of LRRK2 pSer935, a process that can be monitored in a cellular assay .

Biochemical Pathways

The inhibition of LRRK2 by 5-(1-methylcyclopropoxy)-1H-indazole affects several biochemical pathways. These include pathways involved in Parkinson’s disease, a neurodegenerative disorder associated with mutations in the LRRK2 gene . The compound’s action on LRRK2 can also influence other pathways, such as those involved in autophagy and mitochondrial function .

Pharmacokinetics

The pharmacokinetic properties of 5-(1-methylcyclopropoxy)-1H-indazole include its ability to inhibit LRRK2 in both the central and peripheral nervous system following acute oral and subchronic dosing . The compound’s impact on bioavailability is demonstrated by its ability to maintain brain and plasma exposures greater than 100 times the in vivo plasma IC50 for LRRK2 kinase inhibition over a 15-week period .

Result of Action

The molecular and cellular effects of 5-(1-methylcyclopropoxy)-1H-indazole’s action include dose-dependent central and peripheral target inhibition over a 24-hour period, as measured by the dephosphorylation of pSer935 LRRK2 . Morphologic changes in the lung, consistent with enlarged type II pneumocytes, were observed in MitoPark mice treated with the compound .

属性

IUPAC Name |

5-(1-methylcyclopropyl)oxy-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-11(4-5-11)14-9-2-3-10-8(6-9)7-12-13-10/h2-3,6-7H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQLPLOOZQDHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)OC2=CC3=C(C=C2)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2714862.png)

![3-[[2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide](/img/structure/B2714863.png)

![1-ethyl-5-((3-fluorobenzyl)thio)-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2714868.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2714869.png)

![1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2714872.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide](/img/structure/B2714873.png)

![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2714877.png)

![1-Ethyl-3-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2714880.png)